molecular formula C11H18BN3O2 B13150428 4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Cat. No.: B13150428
M. Wt: 235.09 g/mol
InChI Key: WWNNIKQJPMBRJH-UHFFFAOYSA-N
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Description

4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine: is an organic compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a boronic ester group. It is widely used in organic synthesis, particularly in cross-coupling reactions, due to its ability to form stable carbon-boron bonds.

Properties

Molecular Formula

C11H18BN3O2

Molecular Weight

235.09 g/mol

IUPAC Name

4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

InChI

InChI=1S/C11H18BN3O2/c1-7-6-8(15-9(13)14-7)12-16-10(2,3)11(4,5)17-12/h6H,1-5H3,(H2,13,14,15)

InChI Key

WWNNIKQJPMBRJH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=N2)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable pyrimidine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl or vinyl halide with a boronic acid or ester in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
  • Employed in the synthesis of complex organic molecules and pharmaceuticals.

Biology:

  • Investigated for its potential use in the development of boron-containing drugs.
  • Studied for its role in enzyme inhibition and as a potential therapeutic agent.

Medicine:

  • Explored for its use in boron neutron capture therapy (BNCT) for cancer treatment.
  • Potential applications in the development of new antimicrobial agents.

Industry:

Mechanism of Action

The mechanism of action of 4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine involves its ability to form stable carbon-boron bonds. This property is exploited in various chemical reactions, particularly in cross-coupling reactions where it acts as a boron source. The compound interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds, making it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • Phenylboronic acid pinacol ester
  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness:

This compound’s versatility and unique properties make it a valuable tool in various fields of scientific research and industrial applications

Biological Activity

4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies and data.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C15H22BNO3C_{15}H_{22}BNO_3 with a molecular weight of 275.16 g/mol. The structure includes a pyrimidine core substituted with a dioxaborolane moiety, which may influence its biological activity through modulation of enzyme interactions or receptor binding.

Biological Activity Overview

The biological activity of this compound has been evaluated in various contexts:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Inhibition of Cell Proliferation : The compound demonstrated significant inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with an IC50 value of 0.126 μM. This indicates potent activity against tumor cells while showing a much lower effect on normal cells (MCF10A), suggesting a favorable therapeutic window .

The proposed mechanisms include:

  • Targeting Kinases : The compound may act as a reversible inhibitor of certain kinases involved in cancer progression. Specifically, it has been noted for its ability to inhibit EGFR phosphorylation and induce apoptosis in resistant cancer cell lines .

Safety Profile

Toxicity studies indicate that the compound exhibits a favorable safety profile. In vivo studies showed no acute toxicity in mice at high doses (up to 2000 mg/kg), suggesting that it could be developed further for clinical applications .

Data Tables

Biological Activity IC50 Value (μM) Cell Line Notes
Cell Proliferation Inhibition0.126MDA-MB-231 (TNBC)Significant effect on cancer cells
Cytotoxicity>19MCF10A (non-cancer)Low effect indicates selectivity
EGFR Inhibition-VariousInduces apoptosis in resistant lines

Case Studies

  • Study on Antiviral Activity : A related pyrimidine derivative exhibited antiviral properties against influenza viruses. This suggests that modifications in the structure could yield compounds with dual anticancer and antiviral activities .
  • Pharmacokinetic Profile : A pharmacokinetic study demonstrated that the compound has an oral bioavailability of 31.8% and clearance rates that are manageable for therapeutic use. This profile supports its potential for oral administration in clinical settings .

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